Diisopropyl terephthalate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

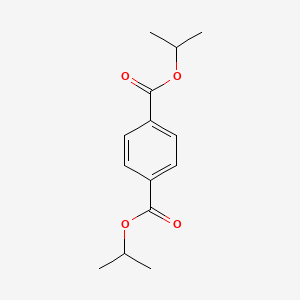

Structure

3D Structure

Eigenschaften

IUPAC Name |

dipropan-2-yl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUDSKSILZNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00214428 | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6422-84-0 | |

| Record name | 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00214428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diisopropyl terephthalate CAS number and properties

An In-depth Technical Guide to Diisopropyl Terephthalate (B1205515)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl terephthalate (DIPT), CAS Number 6422-84-0, is an organic compound belonging to the ester family. It is synthesized from terephthalic acid and isopropanol (B130326). Primarily recognized for its role as a plasticizer in the polymer industry, DIPT is valued for its low volatility and high thermal stability.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and available toxicological information. This document is intended to serve as a valuable resource for professionals in research, and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is a diester of terephthalic acid and isopropanol. Its structural and physical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 6422-84-0 | [2] |

| Molecular Formula | C₁₄H₁₈O₄ | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| IUPAC Name | dipropan-2-yl benzene-1,4-dicarboxylate | [2] |

| Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C | [2] |

| InChI Key | HWUDSKSILZNHRX-UHFFFAOYSA-N | [2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Melting Point | 54-55 °C | |

| Boiling Point | 275.3 °C at 760 mmHg | |

| Density | 1.05-1.11 g/mL (estimated) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol (B129727) and ethanol | [1] |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.5 | |

| FTIR (C=O stretch) | 1722 cm⁻¹ | [1] |

| ¹H NMR (CDCl₃) | δ 8.10 (s, 4H, Ar-H), 5.27 (sept, 2H, CH), 1.37 (d, 12H, CH₃) | |

| ¹³C NMR (CDCl₃) | δ 165.2 (C=O), 134.7 (Ar-C), 129.4 (Ar-CH), 69.1 (CH), 22.0 (CH₃) |

Note: NMR data is predicted or sourced from spectral databases for the specified compound. Experimental conditions can affect exact values.

Experimental Protocols

Synthesis of this compound via Direct Esterification

Direct esterification involves the reaction of terephthalic acid with an excess of isopropanol in the presence of an acid catalyst. This method is a common industrial approach due to its economic advantages.[1]

Materials:

-

Terephthalic acid (TPA)

-

Isopropanol (IPA)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, combine terephthalic acid and a significant molar excess of isopropanol (e.g., a 1:10 molar ratio of TPA to IPA). The isopropanol also serves as the reaction solvent.

-

With stirring, carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Assemble a reflux apparatus and heat the mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of isopropanol (~82 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the dissolution of the solid terephthalic acid. The reaction is typically allowed to proceed for several hours to drive the equilibrium towards the product.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

If the product precipitates, it can be collected by vacuum filtration and washed with water.

-

Alternatively, the product can be extracted using an organic solvent like diethyl ether. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.

Synthesis via Transesterification of Dimethyl Terephthalate

This method involves the reaction of dimethyl terephthalate (DMT) with isopropanol in the presence of a catalyst to exchange the methyl groups for isopropyl groups, with methanol as a byproduct.[3]

Materials:

-

Dimethyl terephthalate (DMT)

-

Isopropanol (IPA)

-

Catalyst (e.g., zinc acetate (B1210297), tetrabutyl titanate)

-

Reaction flask with a distillation head, condenser, and receiving flask

-

Heating mantle, magnetic stirrer

Procedure:

-

Charge the reaction flask with dimethyl terephthalate and isopropanol. A molar excess of isopropanol is used to shift the equilibrium towards the product.

-

Add a catalytic amount of zinc acetate or another suitable transesterification catalyst.

-

Heat the mixture with stirring to a temperature that allows for the distillation of the methanol byproduct (boiling point ~65 °C) while retaining the isopropanol and reactants. A typical reaction temperature is in the range of 180-200°C.[3]

-

Continuously remove the methanol as it forms to drive the reaction to completion. The progress of the reaction can be monitored by measuring the amount of methanol collected.

-

Once the theoretical amount of methanol has been removed, the reaction is considered complete.

-

The excess isopropanol is then removed by distillation.

-

The remaining crude this compound can be purified by vacuum distillation or recrystallization.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of phthalate (B1215562) and terephthalate esters.

Instrumentation:

-

Gas chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for semi-volatile compounds (e.g., Rxi-5ms, Rtx-440)[4]

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or ethyl acetate.

-

Create a series of calibration standards by diluting the stock solution to known concentrations.

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

GC-MS Conditions (Representative):

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-350

Data Analysis:

-

Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

-

Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve generated from the standards.

Toxicological and Safety Information

Specific toxicological data for this compound is limited. However, data for related terephthalate esters, such as dioctyl terephthalate, suggest low acute toxicity. For instance, the oral LD50 for dioctyl terephthalate in rats is >5000 mg/kg.[5] It is generally considered to be of low concern for skin and eye irritation.[5]

It is important to distinguish this compound from its isomer, diisopropyl phthalate (CAS 605-45-8), for which more extensive toxicological data is available, including warnings for skin and eye irritation, respiratory irritation, and suspected carcinogenicity.[6][7]

As a general precaution when handling this compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[7]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via direct esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate | C14H18O4 | CID 201631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Esterification vs. transesterification – comparison of DOTP production methods - Oxoplast [oxoplast.com]

- 4. gcms.cz [gcms.cz]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Diisopropyl phthalate | C14H18O4 | CID 11799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Diisopropyl Terephthalate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl terephthalate (B1205515) is an organic compound of significant interest in various scientific and industrial fields, including polymer chemistry and material science. As a diester of terephthalic acid and isopropanol (B130326), its molecular structure imparts specific chemical and physical properties that make it a subject of ongoing research and application development. This technical guide provides a comprehensive overview of diisopropyl terephthalate, focusing on its molecular structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Molecular Structure and IUPAC Name

The fundamental identity of a chemical compound lies in its structure and systematic name. This compound is structurally characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions with isopropyl ester groups.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dipropan-2-yl benzene-1,4-dicarboxylate .[1] Its molecular formula is C₁₄H₁₈O₄, and its structure can be unambiguously represented by the SMILES string CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a concise reference for its physical and chemical characteristics.

| Property | Value |

| Molecular Weight | 250.29 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Density | 1.063 - 1.078 g/mL |

| Melting Point | 54-55 °C |

| Boiling Point | 275.3 °C at 760 mmHg |

| Flash Point | 142.6 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and methanol. |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) |

| Refractive Index | 1.5 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory-scale synthesis of this compound is achieved through the Fischer esterification of terephthalic acid with isopropanol, using a strong acid catalyst.

Materials and Equipment:

-

Terephthalic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine terephthalic acid and a significant excess of isopropanol. The isopropanol serves as both a reactant and the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of isopropanol (approximately 82 °C). Allow the reaction to proceed for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the disappearance of the terephthalic acid spot on TLC), allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Caution should be exercised as this will produce carbon dioxide gas.

-

Extraction: Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the product precipitates, it can be collected by vacuum filtration and then dissolved in a suitable organic solvent like diethyl ether for further purification. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter to remove the drying agent, and then remove the solvent and excess isopropanol using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

Sample Preparation:

-

Accurately weigh a small amount of the synthesized this compound (e.g., 1-10 mg).

-

Dissolve the sample in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

Instrumentation and Typical Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Injection Mode: Split or splitless injection.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 80 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound.

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected fragments of this compound and potential impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the molecular structure of the synthesized this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃ or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Expected ¹H NMR Signals:

-

A singlet corresponding to the four aromatic protons of the benzene ring.

-

A septet for the two methine (CH) protons of the isopropyl groups.

-

A doublet for the twelve methyl (CH₃) protons of the isopropyl groups.

Expected ¹³C NMR Signals:

-

Signals corresponding to the carbonyl carbons of the ester groups.

-

Signals for the aromatic carbons (quaternary and protonated).

-

Signals for the methine and methyl carbons of the isopropyl groups.

References

Solubility Profile of Diisopropyl Terephthalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diisopropyl terephthalate (B1205515) in various organic solvents. Due to the limited availability of direct quantitative solubility data for diisopropyl terephthalate, this guide infers its solubility profile based on the experimentally determined solubilities of structurally analogous compounds: dimethyl terephthalate (DMT) and terephthalic acid (TPA). This approach provides valuable insights for researchers working with this compound in various applications, including its use as a plasticizer and solvent.[1]

Furthermore, this guide presents a detailed experimental protocol for the gravimetric determination of solubility, enabling researchers to obtain precise quantitative data for this compound in specific solvents of interest. A workflow for the synthesis of this compound via Fischer esterification is also provided.

Inferred Solubility Profile

This compound is generally described as being practically insoluble in water but readily soluble in organic solvents such as methanol (B129727) and ethanol.[1] Its aromatic ester structure suggests compatibility with a range of organic media. To provide a more quantitative understanding, the solubility data of the closely related dimethyl terephthalate (DMT) and the parent dicarboxylic acid, terephthalic acid (TPA), are presented.

Comparison with Dimethyl Terephthalate (DMT):

DMT, having two methyl ester groups, is structurally similar to this compound, which has two isopropyl ester groups. The larger isopropyl groups in this compound may slightly decrease its solubility in highly polar solvents compared to DMT, while potentially enhancing its solubility in less polar organic solvents. The solubility of DMT has been experimentally determined in a variety of organic solvents.

Comparison with Terephthalic Acid (TPA):

TPA is the precursor to this compound and is known for its poor solubility in water and many organic solvents due to strong intermolecular hydrogen bonding.[2][3] The esterification of TPA to form this compound significantly increases its solubility in organic solvents by eliminating these hydrogen bonds.

Quantitative Solubility Data of Structurally Related Compounds

The following tables summarize the available quantitative solubility data for dimethyl terephthalate and terephthalic acid in various organic solvents at different temperatures. This data serves as a valuable reference for estimating the solubility behavior of this compound.

Table 1: Solubility of Dimethyl Terephthalate (DMT) in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3^) |

| Methanol | 283.15 | 2.81 |

| 298.15 | 5.38 | |

| 313.15 | 9.87 | |

| 328.15 | 17.21 | |

| Ethanol | 283.15 | 1.95 |

| 298.15 | 3.55 | |

| 313.15 | 6.23 | |

| 328.15 | 10.51 | |

| Acetone | 283.15 | 13.92 |

| 298.15 | 22.15 | |

| 313.15 | 34.18 | |

| 328.15 | 51.34 | |

| Ethyl Acetate | 283.15 | 11.89 |

| 298.15 | 18.53 | |

| 313.15 | 28.01 | |

| 328.15 | 41.28 | |

| Dichloromethane | 283.15 | 34.56 |

| 298.15 | 49.87 | |

| 313.15 | 69.83 | |

| 328.15 | 95.92 | |

| Toluene | 283.15 | 6.89 |

| 298.15 | 11.23 | |

| 313.15 | 17.68 | |

| 328.15 | 27.14 |

Data sourced from a comprehensive study on DMT solubility.

Table 2: Solubility of Terephthalic Acid (TPA) in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |

| Methanol | 25 | 0.1[4] |

| N,N-Dimethylformamide (DMF) | 25 | 6.7[4] |

| Dimethyl Sulfoxide (DMSO) | 25 | 19.0[4] |

| 100 | 29.4[2] |

Data compiled from various sources.[2][4]

Experimental Protocol: Gravimetric Determination of Solubility

To obtain precise solubility data for this compound, the following gravimetric method, also known as the isothermal shake-flask method, is recommended.[5][6]

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or weighing bottle

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may vary and should be determined experimentally by taking measurements at different time points until a constant solubility is observed.[7]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed, temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or weighing bottle to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The evaporation can also be performed under reduced pressure to lower the required temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the dish containing the solid residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

3. Calculation of Solubility:

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

-

Mass of dissolved this compound (m_solute): m_solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent (m_solvent): m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Synthesis of this compound: A Workflow

This compound is commonly synthesized via the Fischer esterification of terephthalic acid with isopropanol (B130326) in the presence of an acid catalyst. The following diagram illustrates the general workflow for this synthesis.

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, leveraging data from analogous compounds and presenting a robust experimental protocol for direct solubility determination. This information is intended to support researchers and professionals in the effective use and application of this compound in their work.

References

- 1. Buy this compound | 6422-84-0 [smolecule.com]

- 2. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Thermal Decomposition of Diisopropyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of diisopropyl terephthalate (B1205515). Diisopropyl terephthalate is an organic compound with applications in various industrial processes, and a thorough understanding of its thermal properties is essential for its safe handling and application. This document outlines its thermal decomposition profile, detailed experimental protocols for thermal analysis, and the proposed decomposition pathway.

Physicochemical Properties

This compound is the diester of isopropanol (B130326) and terephthalic acid. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₄ |

| Molecular Weight | 250.29 g/mol [1][2] |

| CAS Number | 6422-84-0[1][2][3] |

| Appearance | Colorless liquid |

| Boiling Point | 275.3 °C at 760 mmHg[3] |

| Melting Point | 54-55 °C[3] |

Thermal Decomposition Data

While specific, experimentally-derived thermogravimetric analysis (TGA) data for this compound is not extensively available in the public literature, the thermal degradation behavior can be inferred from studies on analogous terephthalate esters. It is characterized by high thermal stability.[1][3]

The following table summarizes the estimated thermal decomposition temperatures for this compound based on the behavior of similar compounds.[1] Researchers are strongly encouraged to perform specific thermal analyses on their samples to determine the precise thermal characteristics.

| Thermal Analysis Parameter | Estimated Value |

| Onset of Decomposition (T_onset_) | ~ 387 °C[1] |

| Temperature of Maximum Weight Loss (T_max_) | ~ 425 °C[1] |

Experimental Protocols for Thermal Analysis

To obtain reliable and reproducible data on the thermal decomposition of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an appropriate TGA crucible (e.g., alumina).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition, such as 600 °C.

-

A typical heating rate is 10 °C/min.[4]

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

-

Data Acquisition: Initiate the temperature program and continuously record the sample's mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset_), which is the temperature at which significant weight loss begins.[4] This is often determined by the intersection of the baseline tangent and the tangent at the point of maximum slope.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of maximum weight loss (T_max_), which corresponds to the peak of the DTG curve.[4]

-

Record the percentage of residual mass at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Objective: To determine the melting point and observe other thermal transitions, such as crystallization and decomposition, by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition range (e.g., 450 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Maintain an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: Start the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (T_m_) from the peak of the endothermic melting transition.

-

Observe any exothermic or endothermic events that may correspond to decomposition.

-

Thermal Decomposition Pathway

The thermal decomposition of terephthalate esters, such as this compound, is generally understood to proceed via a non-radical, concerted mechanism known as β-hydride elimination or ester pyrolysis.[4] This reaction involves a six-membered cyclic transition state.

In the case of this compound, a hydrogen atom on a methyl group (β-carbon) of the isopropyl ester is transferred to the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond. This results in the formation of a carboxylic acid group and the elimination of propene. The decomposition can occur at either of the two isopropyl ester groups.

Caption: Proposed β-hydride elimination pathway for this compound.

References

Diisopropyl terephthalate synthesis from terephthalic acid and isopropanol.

An In-depth Technical Guide to the Synthesis of Diisopropyl Terephthalate (B1205515) from Terephthalic Acid and Isopropanol (B130326)

Introduction

Diisopropyl terephthalate is an ester derived from terephthalic acid and isopropanol, appearing as a colorless to pale yellow liquid with low volatility and high thermal stability.[1] It finds significant industrial application as a plasticizer to enhance the flexibility and durability of polymers and as a solvent in coatings and adhesives.[1] The primary and most economically viable method for its synthesis is the direct esterification of terephthalic acid with isopropanol.[1] This process, a specific application of the Fischer-Speier esterification, involves reacting the dicarboxylic acid with an excess of isopropanol in the presence of a catalyst at elevated temperatures.[1][2]

This guide provides a comprehensive overview of the synthesis, detailing the reaction mechanism, experimental protocols, critical process parameters, and purification methods for researchers and professionals in chemical and drug development.

Reaction Mechanism: Fischer-Speier Esterification

The synthesis of this compound from terephthalic acid and isopropanol proceeds via an acid-catalyzed Fischer-Speier esterification mechanism. This is a reversible reaction, and to achieve high yields, the equilibrium must be shifted towards the product side.[2] This is typically accomplished by using a large excess of the alcohol (isopropanol) and continuously removing the water formed during the reaction.[2]

The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group on terephthalic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of isopropanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water.

-

Deprotonation: The protonated carbonyl group of the ester is deprotonated to regenerate the acid catalyst and form the monoester intermediate.

-

Second Esterification: The process is repeated on the second carboxylic acid group to yield the final product, this compound.

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Protocols

This section outlines a generalized laboratory-scale protocol for the direct esterification of terephthalic acid with isopropanol.

Materials and Equipment

-

Reactants: Terephthalic acid, Isopropanol (excess)

-

Catalyst: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Neutralizing Agent: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Extraction Solvent: Diethyl ether or ethyl acetate

-

Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Glassware: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, beakers, Erlenmeyer flasks

-

Equipment: Rotary evaporator, filtration apparatus (Büchner funnel), drying oven

Experimental Workflow

Caption: General experimental workflow for laboratory synthesis and purification.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask, combine terephthalic acid and a magnetic stir bar. Add a significant excess of isopropanol, which serves as both reactant and solvent.[2]

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.[2]

-

Reflux: Attach a reflux condenser and heat the mixture to its boiling point using a heating mantle. Allow the reaction to proceed under reflux for several hours to ensure completion.[2] Industrial processes may operate for 4 to 12 hours.[1]

-

Work-up and Neutralization: After cooling, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[2]

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the this compound into an organic solvent like ethyl acetate. Combine the organic layers.[2][3]

-

Washing and Drying: Wash the combined organic layers with deionized water, then dry them over an anhydrous salt such as magnesium sulfate.[3]

-

Isolation and Purification: Remove the drying agent by filtration. Evaporate the solvent using a rotary evaporator to yield the crude product.[3] Further purification can be achieved through recrystallization, for which ethanol (B145695) or methanol (B129727) are suitable solvents due to the product's excellent solubility.[1][3]

Quantitative Data and Process Parameters

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions and catalyst selection. The following tables summarize key quantitative data from industrial and laboratory-scale syntheses.

Table 1: General Reaction Conditions for Direct Esterification

| Parameter | Value/Range | Reference(s) |

| Temperature | 180 - 270 °C | [1][4] |

| Pressure | 1 - 7 bar (Atmospheric pressure also common) | [1][4] |

| Reaction Time | 4 - 12 hours | [1] |

| Isopropanol:Terephthalic Acid Molar Ratio | Excess alcohol is used (e.g., 2:1 to 30:1) | [2][5] |

| Conversion Rate | 95 - 99% | [1] |

Table 2: Catalyst Performance in Terephthalate Ester Production

| Catalyst Type | Example Catalyst | Operating Temperature | Conversion/Yield | Reference(s) |

| Strong Acid | Sulfuric Acid (H₂SO₄), p-TsOH | Reflux temperature of alcohol | ~93% (for ethanol) | [2] |

| Titanium-Based | Titanium Tetraisopropoxide | 180 - 220 °C | 95 - 100% | [1] |

| Dual Catalyst | Titanium Compound + Sulfonic Acid | 180 - 200 °C | Complete Conversion | [1] |

| Metal Oxide | Zinc Oxide (ZnO) | 225 - 350 °C | Not specified | [6] |

Catalysis

Catalyst selection is critical for optimizing the esterification reaction.

-

Acid Catalysts: Strong mineral acids like sulfuric acid and organic acids like p-toluenesulfonic acid are effective catalysts for laboratory-scale synthesis due to their ability to readily protonate the carboxylic acid.[2] However, they can lead to side reactions and corrosion issues in industrial settings.[6]

-

Titanium-Based Catalysts: Compounds such as titanium tetraisopropoxide are the most widely used catalysts in industrial terephthalate production.[1] They function as Lewis acids, activating the carbonyl group and demonstrating high activity and selectivity at elevated temperatures.[1]

-

Dual Catalyst Systems: To maximize conversion, some advanced processes employ a dual catalyst system. A titanium compound is used in the initial phase, followed by the addition of a sulfonic acid to drive the reaction to completion.[1]

Process Optimization and Purification

Several strategies can be employed to optimize the synthesis and obtain a high-purity product.

-

Excess Reactant: Using an excess of isopropanol helps to shift the reaction equilibrium towards the formation of the diester, increasing the overall yield by 10-15% compared to stoichiometric ratios.[1]

-

Water Removal: As a reversible reaction, the continuous removal of water as it is formed is crucial.[2] In an industrial setting, this is often achieved using a reactor fitted with a fractionation column.[4]

-

Purification: Post-synthesis purification is essential to remove unreacted starting materials, catalyst residues, and byproducts. The typical purification sequence involves:

-

Neutralization/Washing: An alkaline wash with sodium bicarbonate solution removes acidic components, followed by a water wash.[3]

-

Solvent Removal: Excess isopropanol and extraction solvent are removed, often by distillation or a rotary evaporator.[3]

-

Final Purification: High-purity this compound can be obtained through techniques like recrystallization or vacuum distillation.[3] The compound's high solubility in methanol and ethanol makes these effective solvents for recrystallization.[1]

-

Conclusion

The synthesis of this compound from terephthalic acid and isopropanol is a robust and well-established process based on the principles of Fischer-Speier esterification. High yields and purity are achievable through the careful selection of catalysts, such as titanium-based compounds, and the optimization of reaction conditions, including elevated temperatures and the removal of water. A thorough understanding of the reaction mechanism and purification protocols is essential for researchers and professionals aiming to produce this industrially significant chemical compound efficiently.

References

- 1. Buy this compound | 6422-84-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2008094396A1 - Production of terephthalic acid di-esters - Google Patents [patents.google.com]

- 5. US3022333A - Catalytic esterification of terephthalic acid - Google Patents [patents.google.com]

- 6. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of Diisopropyl Terephthalate

This guide provides a comprehensive overview of the spectroscopic data for Diisopropyl terephthalate (B1205515), a significant compound in materials science and chemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characterization through Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure

Diisopropyl terephthalate is the diester of terephthalic acid and isopropanol. Its chemical structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with isopropyl ester groups. This para-substitution pattern is a key feature influencing its spectroscopic properties.

Spectroscopic Data

The following sections present the FTIR and NMR spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. The FTIR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O bonds, as well as vibrations from the aromatic ring and the isopropyl groups.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1721 | Strong | C=O stretch of the ester |

| ~1245 | Strong | C-C-O asymmetric stretch |

| ~1100 | Strong | O-C-C symmetric stretch |

| ~2800-3000 | Medium | C-H stretch (aliphatic) |

| ~1509, ~1574 | Medium-Weak | C=C stretch (aromatic ring) |

| ~781 | Medium | C-H out-of-plane bend (para-substituted ring) |

Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.[2][3][4]

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. It typically shows three distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |

| ~5.2 | Septet | 2H | Methine protons of isopropyl groups |

| ~1.3 | Doublet | 12H | Methyl protons of isopropyl groups |

Note: The solvent used for NMR analysis can slightly affect the chemical shifts.

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Due to symmetry, fewer signals are observed than the total number of carbon atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl carbon (C=O) |

| ~134 | Aromatic carbon (quaternary, C-1, C-4) |

| ~129 | Aromatic carbon (CH, C-2, C-3, C-5, C-6) |

| ~69 | Methine carbon of isopropyl group (CH) |

| ~22 | Methyl carbons of isopropyl group (CH₃) |

Note: Predicted spectra and data from similar compounds suggest these approximate chemical shifts.[5][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic data. The following are generalized protocols for obtaining FTIR and NMR spectra of this compound.

-

Sample Preparation: For solid samples like this compound, a small amount of the finely ground powder is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[7] Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental interferences.[7]

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the spectrum is acquired.[7]

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum. Baseline correction and other processing may be applied.

-

Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8] The choice of solvent is critical as it should not contain protons that would interfere with the sample's signals.[8]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

Spectrum Acquisition: The appropriate NMR experiment (¹H or ¹³C) is selected, and the data is acquired.[9] This involves applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

-

Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum.[10] Phase correction, baseline correction, and integration are performed to yield the final spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its spectroscopic signals.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ucd.ie [ucd.ie]

- 5. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000290) [np-mrd.org]

- 6. DIETHYL TEREPHTHALATE(636-09-9) 13C NMR [m.chemicalbook.com]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. azolifesciences.com [azolifesciences.com]

- 9. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

Health and Safety of Diisopropyl Terephthalate: A Technical Guide

Introduction

Diisopropyl terephthalate (B1205515) is a diester of terephthalic acid and isopropanol. It belongs to the family of terephthalate esters, which are isomers of the more commonly known ortho-phthalates. Terephthalates are used in the synthesis of polyesters and as components in various industrial applications. Given the potential for human exposure in research and manufacturing settings, a thorough understanding of its health and safety profile is essential. This guide synthesizes available information on analogous compounds to provide a conservative assessment of the potential hazards associated with Diisopropyl terephthalate.

Toxicological Profile (Based on Analogous Compounds)

The toxicological data presented below is for Dimethyl terephthalate and Diethyl terephthalate and serves as a surrogate to estimate the potential toxicity of this compound. Generally, terephthalates exhibit low acute toxicity.

Table 1: Acute Toxicity Data for Dimethyl Terephthalate

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 4,390 to >6,590 mg/kg | [1] |

| LD50 | Rat | Dermal | >5,000 mg/kg | [1] |

| LC50 | Rat | Inhalation | >6 mg/L | [1] |

| LD50 | Mouse | Oral | 3,900 mg/kg | [2] |

Table 2: Irritation and Sensitization Data for Dimethyl Terephthalate

| Endpoint | Species | Result | Reference(s) |

| Skin Irritation | Rabbit | Slightly irritating | [1] |

| Eye Irritation | Rabbit | Slightly irritating | [1] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [1] |

Table 3: Repeated Dose and Developmental Toxicity for Dimethyl Terephthalate

| Endpoint | Species | Route | NOAEL/NOEL | Effect | Reference(s) |

| Sub-chronic Toxicity | Rat | Dietary (96 days) | 313 mg/kg bw/d | Reduced body weight gain | [3] |

| Developmental Toxicity | Rat | Gavage | >1000 mg/kg | No evidence of developmental toxicity | [1] |

| Reproductive Toxicity | Rat | Oral (115 days) | 152 mg/kg/day (offspring) | Reduced pup weights at weaning | [1] |

Experimental Protocols

Detailed experimental methodologies for the key toxicological endpoints are crucial for the interpretation of the data. The following are summaries of typical protocols used for assessing the safety of chemicals like terephthalates.

Acute Oral Toxicity (e.g., OECD Guideline 420)

An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance when administered orally in a single dose.[4]

-

Test Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Procedure: A limit test is often performed first, where a single high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals. If no mortality is observed, the LD50 is considered to be above this dose. If mortality occurs, a main study with multiple dose groups is conducted. The substance is administered by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the study.

Acute Eye Irritation/Corrosion (e.g., OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[5][6]

-

Test Animals: Albino rabbits are typically used for this assay.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.

-

Observation: The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The observation period may be extended to assess the reversibility of the effects.

Skin Sensitization (e.g., Guinea Pig Maximization Test - OECD Guideline 406)

This test is designed to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).[7][8]

-

Test Animals: Young adult guinea pigs are used.

-

Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant to enhance the immune response) and a subsequent topical application on a shaved area of the back.

-

Challenge Phase: After a rest period of about two weeks, the animals are challenged with a topical application of the test substance on an unexposed area.

-

Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

Genotoxicity and Carcinogenicity

For Dimethyl terephthalate, a battery of in vitro genotoxicity tests, including the Ames test, DNA single-strand break assays, and chromosome aberration assays in human lymphocytes, have shown it to be non-genotoxic.[9] A two-year dietary bioassay in rats and mice did not indicate any carcinogenic potential for Dimethyl terephthalate.[3][10]

Toxicokinetics

Based on studies with Dimethyl terephthalate, it is expected that this compound would be readily absorbed after oral administration and rapidly metabolized and excreted, primarily in the urine.[3] The primary metabolite would likely be terephthalic acid. There is no evidence of tissue accumulation with repeated doses of DMT.[3]

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound toxicity have not been elucidated due to the lack of data, the metabolic pathway of its analogue, Dimethyl terephthalate, is well-understood. The primary metabolic process is hydrolysis to terephthalic acid.

Caption: Metabolic pathway of Dimethyl Terephthalate.

Health and Safety Considerations

Based on the available data for analogous compounds, this compound is expected to have a low order of acute toxicity. However, appropriate safety precautions should always be taken in a laboratory or industrial setting.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing.

-

Respiratory Protection: If working with a powder or aerosol, or if heating the substance, use a NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust or aerosols.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

While specific toxicological data for this compound is limited, a review of data for structurally similar compounds like Dimethyl terephthalate suggests a low potential for acute toxicity, skin and eye irritation, and skin sensitization. It is not expected to be genotoxic or carcinogenic. The primary health concern in an occupational setting is likely to be irritation from dust or aerosols. Standard chemical hygiene practices and the use of appropriate personal protective equipment are recommended to minimize exposure and ensure safe handling. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. In vitro genotoxicity of dimethyl terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassay of dimethyl terephthalate for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Impact of Terephthalate Plasticizers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terephthalate (B1205515) plasticizers, such as dioctyl terephthalate (DOTP), have been increasingly used as replacements for some ortho-phthalate plasticizers due to toxicological concerns associated with the latter. This guide provides a comprehensive technical overview of the environmental impact of terephthalate plasticizers, focusing on their lifecycle, ecotoxicity, biodegradability, and potential for human health effects. Quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided, and critical environmental and biological pathways are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development who may encounter these compounds in various materials and environmental contexts.

Introduction: Terephthalate Plasticizers - A Safer Alternative?

Plasticizers are additives that increase the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). For decades, ortho-phthalate esters have dominated the plasticizer market. However, growing evidence of their potential endocrine-disrupting properties and other adverse health effects has led to regulatory restrictions and a shift towards alternative plasticizers.[1][2] Among these alternatives, terephthalate plasticizers, which are esters of terephthalic acid (a 1,4-benzenedicarboxylic acid), have gained significant market share.[3] Dioctyl terephthalate (DOTP), also known as bis(2-ethylhexyl) terephthalate (DEHT), is a primary example.[4]

This technical guide delves into the environmental profile of terephthalate plasticizers, providing the necessary data and methodologies for a thorough assessment of their impact.

Lifecycle of Terephthalate Plasticizers

The environmental journey of terephthalate plasticizers spans from their chemical synthesis to their ultimate fate in the environment. Unlike ortho-phthalates, which are not chemically bound to the polymer matrix and can readily leach, terephthalates like DOTP are noted for their lower volatility and migration rates.[3][5] However, leaching can still occur over the product's lifespan, accelerated by factors such as heat and contact with solvents.[5]

The lifecycle stages include:

-

Synthesis: Terephthalate plasticizers are typically produced through the direct esterification of purified terephthalic acid with alcohols, such as 2-ethylhexanol for DOTP.[4]

-

Incorporation into Polymers: They are blended with polymers like PVC to impart flexibility.

-

Use Phase: During the use of products containing these plasticizers, leaching into the surrounding environment can occur.[6]

-

Disposal and Environmental Fate: At the end of a product's life, it may be landfilled, incinerated, or recycled. Plasticizers in landfilled waste can leach into the soil and groundwater. Incineration can lead to the release of combustion byproducts.

dot

Ecotoxicity Profile

The ecotoxicity of terephthalate plasticizers is a critical aspect of their environmental risk assessment. Acute and chronic toxicity studies on various aquatic organisms are essential to determine their potential harm to ecosystems.

Aquatic Toxicity Data

The following table summarizes available ecotoxicity data for Dioctyl Terephthalate (DOTP), a prominent terephthalate plasticizer.

| Organism | Test Type | Endpoint | Concentration | Exposure Duration | Reference |

| Pimephales promelas (Fathead minnow) | Acute | LC50 | > 984 mg/L | 96 hours | [7] |

| Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 | > 0.25 mg/L | 7 days | [8] |

| Daphnia magna (Water flea) | Acute | EC50 | 0.0014 mg/L (1.4 µg/L) | 48 hours | [7] |

| Daphnia magna (Water flea) | Acute | EC50 | > 1.4 µg/L | 48 hours | [8] |

| Selenastrum capricornutum (Green algae) | Acute | EC50 | > 0.86 mg/L | 72 hours | [7] |

| Activated Sludge Microorganisms | Acute | EC50 | > 10 mg/L (Respiration inhibition) | 3 hours | [8] |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population.

The data indicates that while DOTP has low acute toxicity to fish and algae, it may be highly toxic to aquatic invertebrates like Daphnia magna.

Mammalian Toxicity

Studies on mammalian toxicity are crucial for assessing human health risks. For DOTP, the available data suggests a low order of acute toxicity.

| Test Type | Species | Endpoint | Value | Reference |

| Oral | Rat | LD50 | > 5,000 mg/kg | [9] |

| Dermal | Guinea pig | LD50 | > 19,680 mg/kg | [9] |

| Intraperitoneal | Rat | LD50 | > 3,200 mg/kg | [9] |

| Skin Irritation | Rabbit | - | No irritation | [9] |

| Eye Irritation | Rabbit | - | Mild irritation | [9] |

| Dermal Sensitization | Human | - | Non-sensitizing | [10] |

LD50: Lethal dose for 50% of the test population.

Biodegradation and Environmental Fate

The persistence of plasticizers in the environment is determined by their susceptibility to biodegradation. Terephthalate plasticizers can be biodegraded by various microorganisms.

The biodegradation of terephthalate plasticizers generally proceeds through the hydrolysis of the ester bonds, releasing the corresponding alcohol and terephthalic acid (TPA).[11] TPA can then be further metabolized by microorganisms.

dot

Studies have shown that certain bacteria, such as Delftia sp., can utilize diethyl terephthalate as a sole carbon source, degrading it to TPA and then further mineralizing it.[11] While structurally similar to some ortho-phthalates, the biodegradation of terephthalates like DOTP is considered to be a significant environmental fate process.[8]

Potential Human Health Effects and Signaling Pathways

While generally considered safer than some of their ortho-phthalate counterparts, the potential for terephthalate plasticizers to interact with biological systems warrants investigation. Research on ortho-phthalates has demonstrated their ability to act as endocrine disruptors, interfering with hormonal signaling pathways.[2]

Some studies suggest that even alternative plasticizers, including certain terephthalates, may have the potential to interact with nuclear receptors such as PPARγ, which is involved in lipid metabolism.[12] Phthalate exposure has been linked to the activation of signaling pathways including the estrogen receptor and Wnt/β-catenin pathways, which can lead to cellular proliferation.[2][13] Furthermore, exposure to some phthalates has been associated with oxidative stress and the activation of the p38 signaling pathway.[14][15]

dot```dot digraph "Potential Signaling Pathways Affected by Plasticizers" { graph [fontname="Arial", fontsize=12, label="Potential Signaling Pathways Affected by Plasticizers", labelloc=t, pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"Plasticizer Exposure" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nuclear Receptors (e.g., ER, PPARγ)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Signaling Cascades" [fillcolor="#FBBC05", fontcolor="#202124"]; "Gene Expression Changes" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular Responses" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Oxidative Stress" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "p38 MAPK Pathway" [fillcolor="#FBBC05", fontcolor="#202124"]; "Wnt/β-catenin Pathway" [fillcolor="#FBBC05", fontcolor="#202124"];

"Plasticizer Exposure" -> "Nuclear Receptors (e.g., ER, PPARγ)"; "Plasticizer Exposure" -> "Oxidative Stress"; "Nuclear Receptors (e.g., ER, PPARγ)" -> "Signaling Cascades"; "Signaling Cascades" -> "Gene Expression Changes"; "Gene Expression Changes" -> "Cellular Responses"; "Oxidative Stress" -> "p38 MAPK Pathway"; "p38 MAPK Pathway" -> "Cellular Responses"; "Signaling Cascades" -> "Wnt/β-catenin Pathway"; "Wnt/β-catenin Pathway" -> "Cellular Responses"; }

Aquatic Toxicity Testing

Objective: To determine the acute toxicity of a terephthalate plasticizer to an aquatic organism (e.g., Daphnia magna).

Methodology (Based on OECD Guideline 202):

-

Test Organism: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.

-

Test Substance Preparation: Prepare a stock solution of the terephthalate plasticizer in a suitable solvent (if necessary, due to low water solubility) and then prepare a series of dilutions in the test water. A control group (no plasticizer) and a solvent control group (if a solvent is used) must be included.

-

Test Conditions:

-

Conduct the test in glass vessels with a specified volume of test solution.

-

Introduce a set number of daphnids (e.g., 20 per concentration, divided into replicates) into each vessel.

-

Maintain the test under controlled conditions of temperature (e.g., 20 ± 1 °C) and light (e.g., 16-hour light/8-hour dark cycle).

-

Do not feed the organisms during the test.

-

-

Observations:

-

Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

-

Data Analysis:

-

Calculate the percentage of immobilization at each test concentration.

-

Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours using appropriate statistical methods (e.g., probit analysis).

-

Conclusion

Terephthalate plasticizers represent a significant class of alternatives to certain ortho-phthalates, generally exhibiting lower acute mammalian toxicity. However, their environmental impact is multifaceted. While they are biodegradable, their potential for high toxicity to some aquatic invertebrates, such as Daphnia magna, highlights the need for careful environmental risk assessment. The potential for these compounds to interact with biological signaling pathways, as suggested by studies on related plasticizers, warrants further investigation to fully understand their long-term health implications. The experimental protocols and data presented in this guide provide a foundation for researchers and professionals to critically evaluate the environmental and health profiles of terephthalate plasticizers. Continued research into their chronic toxicity, environmental concentrations, and mechanisms of biological activity is essential for ensuring their safe and sustainable use.

References

- 1. researchgate.net [researchgate.net]

- 2. Exposure to phthalates enhances estrogen and beta-catenin signaling pathways, leading to endometrial hyperplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Why Does DOP Plasticizer Leach Out of PVC Over Time? [eureka.patsnap.com]

- 6. oaepublish.com [oaepublish.com]

- 7. Frontiers | Current Knowledge on Polyethylene Terephthalate Degradation by Genetically Modified Microorganisms [frontiersin.org]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cpsc.gov [cpsc.gov]

- 11. Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasticizers used in food-contact materials affect adipogenesis in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polyethylene Terephthalate Microplastic Exposure Induced Reproductive Toxicity Through Oxidative Stress and p38 Signaling Pathway Activation in Male Mice [mdpi.com]

- 15. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diisopropyl Terephthalate: Precursors, Synthesis, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl terephthalate (B1205515) (DIPT), a dialkyl ester of terephthalic acid, is a versatile chemical compound with established applications as a plasticizer and as an intermediate in polymer synthesis. This technical guide provides a comprehensive overview of DIPT, focusing on its precursors, synthesis methodologies, and the exploration of its derivatives. Detailed experimental protocols for the primary synthesis routes are presented, alongside a compilation of quantitative data to facilitate comparative analysis. Furthermore, this guide delves into the known biological activities of related phthalate (B1215562) and terephthalate compounds, offering insights into potential signaling pathways that could be modulated by DIPT derivatives, a crucial aspect for consideration in drug development and toxicology.

Introduction

Diisopropyl terephthalate (CAS No. 6422-84-0) is an organic compound with the molecular formula C₁₄H₁₈O₄. It is structurally characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions with isopropyl ester groups. This structure imparts a unique combination of properties, including low volatility and high thermal stability, making it a valuable component in various industrial formulations. While its primary use has been in the materials science sector, the structural scaffold of terephthalates presents opportunities for the development of novel derivatives with potential applications in medicinal chemistry and drug delivery. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and derivatization of this compound.

Precursors for this compound Synthesis

The synthesis of this compound primarily relies on two key precursors:

-

Terephthalic Acid (TPA): A dicarboxylic acid that forms the aromatic core of the molecule.

-

Isopropanol (B130326): The alcohol that provides the isopropyl ester functionalities.

Alternatively, more reactive precursors can be employed to achieve higher yields and milder reaction conditions:

-

Terephthaloyl Chloride: The diacyl chloride derivative of terephthalic acid, which is significantly more reactive towards alcohols.

-

Dimethyl Terephthalate (DMT): Used in transesterification reactions with isopropanol.

Synthesis of this compound

Two primary methods are employed for the synthesis of this compound: direct esterification and reaction via the acid chloride.

Direct Esterification (Fischer Esterification)

This is the most common industrial method, involving the reaction of terephthalic acid with an excess of isopropanol in the presence of an acid catalyst. The reaction is an equilibrium process, and the removal of water is crucial to drive it towards the formation of the diester.

Caption: Reaction mechanism for the direct esterification of terephthalic acid.

Synthesis from Terephthaloyl Chloride

This method involves the conversion of terephthalic acid to its more reactive diacyl chloride, terephthaloyl chloride, followed by reaction with isopropanol. This route often results in higher yields and can be carried out under milder conditions.

Caption: Workflow for the synthesis of this compound via terephthaloyl chloride.

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 6422-84-0 | [1][2] |

| Molecular Formula | C₁₄H₁₈O₄ | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 275.3 °C at 760 mmHg | |

| Melting Point | 50-52.5 °C | |

| Density | ~1.05 g/cm³ | |

| Solubility | Insoluble in water; Soluble in organic solvents | [3] |

Synthesis Parameters and Yields

| Synthesis Method | Precursors | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Direct Esterification | Terephthalic acid, Isopropanol | Sulfuric acid, p-TsOH, Titanates | 180-270 | 4-12 hours | 40-95 |

| Acid Chloride Method | Terephthaloyl chloride, Isopropanol | None (or base scavenger) | 20-80 | 1-4 hours | ~97 |

Experimental Protocols

Protocol 1: Direct Esterification of Terephthalic Acid

This protocol is adapted from the general procedure for Fischer esterification of terephthalic acid.[4]

Materials:

-

Terephthalic acid (1.0 eq)

-

Isopropanol (10-20 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1-0.2 eq) or p-Toluenesulfonic acid (0.1 eq)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane and Ethyl Acetate (for chromatography, if needed)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

Procedure:

-

To a round-bottom flask, add terephthalic acid and a magnetic stir bar.

-

Add a large excess of isopropanol to the flask.

-

Slowly add the acid catalyst to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be the boiling point of isopropanol (~82 °C).

-

Allow the reaction to reflux for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis from Terephthaloyl Chloride

This protocol is adapted from the synthesis of dipropyl terephthalate.

Materials:

-

Terephthaloyl chloride (1.0 eq)

-

Isopropanol (2.0-2.2 eq)

-

Toluene (B28343) (solvent)

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add toluene and terephthaloyl chloride.

-

Slowly add isopropanol dropwise to the solution from the dropping funnel.

-

Heat the reaction mixture to 60-65 °C for two hours.

-

Monitor the reaction for the disappearance of the acid chloride (e.g., by IR spectroscopy).

-

After the reaction is complete, cool the solution to room temperature.

-